molecular formula C31H30N2O B2894711 1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine CAS No. 861207-48-9

1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine

Cat. No.: B2894711
CAS No.: 861207-48-9
M. Wt: 446.594
InChI Key: ODRMMGPSEISCME-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine is a complex organic compound with the molecular formula C31H30N2O and a molecular weight of 446.58 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with benzhydryl and naphthyloxy groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzhydryl-4-(4-naphthalen-1-yloxybut-2-ynyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O/c1-3-13-27(14-4-1)31(28-15-5-2-6-16-28)33-23-21-32(22-24-33)20-9-10-25-34-30-19-11-17-26-12-7-8-18-29(26)30/h1-8,11-19,31H,20-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRMMGPSEISCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#CCOC2=CC=CC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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